ETHYL 2-{[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Overview
Description
Ethyl N-(4-morpholin-4-yl-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)glycinate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl-substituted phenyl group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE typically involves multiple steps. One common method includes the reaction of 4-morpholine with 2-chloro-4,6-diamino-1,3,5-triazine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation techniques can be employed to accelerate the reaction rates and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-morpholin-4-yl-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted triazine derivatives.
Scientific Research Applications
Ethyl N-(4-morpholin-4-yl-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: Shares a similar triazine core but differs in the substituents attached to the triazine ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a trifluoromethyl-substituted phenyl group but has a different core structure.
Uniqueness
Ethyl N-(4-morpholin-4-yl-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)glycinate is unique due to its combination of a morpholine ring, a trifluoromethyl-substituted phenyl group, and a triazine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[4-morpholin-4-yl-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O3/c1-2-30-14(28)11-22-15-24-16(26-17(25-15)27-6-8-29-9-7-27)23-13-5-3-4-12(10-13)18(19,20)21/h3-5,10H,2,6-9,11H2,1H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKFDTZOFECMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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